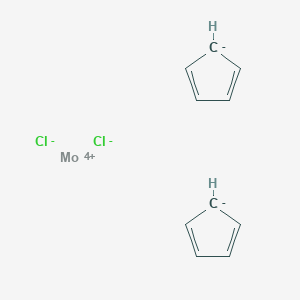

Molybdenocene dichloride

描述

属性

CAS 编号 |

12184-22-4 |

|---|---|

分子式 |

C10H20Cl2Mo |

分子量 |

307.1 g/mol |

IUPAC 名称 |

cyclopentane;dichloromolybdenum |

InChI |

InChI=1S/2C5H10.2ClH.Mo/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H;/q;;;;+2/p-2 |

InChI 键 |

IBMXWMVSIBGZOF-UHFFFAOYSA-L |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Cl-].[Mo+4] |

规范 SMILES |

C1CCCC1.C1CCCC1.Cl[Mo]Cl |

同义词 |

dichlorobis(n(5)-cyclopentadienyl)molybdenum (IV) molybdocene dichloride molybdocene dichloride, molybdenum (1+) |

产品来源 |

United States |

Synthetic Methodologies and Chemical Reactivity of Molybdenocene Dichloride

Primary Synthetic Routes to Bis(cyclopentadienyl)molybdenum(IV) Dichloride

The synthesis of molybdenocene dichloride (Cp₂MoCl₂) can be achieved through several established methods. A common laboratory-scale preparation involves the reaction of molybdenum(IV) chloride with cyclopentadiene (B3395910). smolecule.com Another significant route, developed by Cooper and Green, laid the groundwork for its accessibility and subsequent study. nih.gov

Alternative synthetic pathways include:

Reaction from Molybdocene Dihydride: The compound can be prepared by treating molybdocene dihydride ((C₅H₅)₂MoH₂) with chloroform. The reaction is as follows: (C₅H₅)₂MoH₂ + 2 CHCl₃ → (C₅H₅)₂MoCl₂ + 2 CH₂Cl₂. wikipedia.org

Reduction of Molybdenum Compounds: Other methods involve the reduction of higher oxidation state molybdenum compounds in the presence of cyclopentadienyl (B1206354) sources. smolecule.com

Reaction with Molybdenum Oxides: Controlled reactions of molybdenum oxides with chlorinated organic compounds can also yield this compound. smolecule.com

These methods provide access to the brownish-green, air- and moisture-sensitive powder that is used in the synthesis of numerous derivatives. wikipedia.orgsmolecule.com

Strategies for Functionalization and Derivatization of Molybdenocene Frameworks

The modification of the this compound structure is a key area of research, aiming to modulate its properties such as solubility, stability, and biological activity. nih.gov Two primary strategies are pursued: the substitution of the chloride ligands and the functionalization of the cyclopentadienyl rings. nih.gov

The two chloride ligands on the molybdenum center are labile and can be readily replaced by a variety of organic ligands. This approach is central to tuning the electronic and steric properties of the complex. smolecule.comnih.gov

Thiolate Derivatives: this compound reacts with thiols to form stable thiolate complexes. For instance, derivatives have been synthesized with ligands such as 3,5-bis(trifluoromethyl)thiophenol, where the electron-withdrawing groups on the thiol ligand influence the lability of the Mo-S bonds. smolecule.comresearchgate.net Unlike the parent dichloride, many of these thiolate derivatives exhibit greater stability against hydrolysis at neutral pH. nih.gov

Dithiolene Complexes: A general and facile route to dithiolene complexes involves the reaction of Cp₂MoCl₂ with a dithiolene pro-ligand. This method is versatile and produces the desired compounds in good yields. rsc.org

Oxygen-Chelating Ligands: The chloride ligands can be substituted by oxygen-containing chelating ligands to enhance water solubility and stability. Examples include reactions with sodium malonate or maltol (B134687) in aqueous solutions. nih.govnih.gov

These substitution reactions are fundamental in creating a diverse library of molybdenocene derivatives with tailored properties. nih.gov

Altering the cyclopentadienyl (Cp) rings offers another powerful method for modifying the properties of the molybdenocene framework. nih.gov This strategy involves introducing various functional groups onto the Cp ligands.

A key synthetic approach involves the reaction of a substituted lithium cyclopentadienide (B1229720) salt with molybdenum(IV) chloride. nih.gov For example, benzyl-substituted molybdenocene dichlorides have been prepared starting from the corresponding methoxy-substituted fulvene (B1219640) and LiBEt₃H to form the lithium salt of the substituted cyclopentadienide, which is then reacted with MoCl₄. nih.gov

Another method involves the co-condensation of molybdenum atoms with a substituted diene, such as spiro[2.4]hepta-4,6-diene, to create a functionalized molybdenocene precursor. rsc.org This precursor can then undergo further reactions to introduce other functional groups onto the Cp rings, as demonstrated by the synthesis of [Mo(η-C₅H₄CH₂CH₂SPh)₂Cl₂]. rsc.org

Enhancing the aqueous solubility of this compound is crucial for certain applications. This is typically achieved by replacing the chloride ligands with hydrophilic ancillary ligands. nih.govnih.gov

The reaction of Cp₂MoCl₂ with sodium malonate or maltol in water yields the water-soluble complexes Cp₂Mo(malonate) and [Cp₂Mo(maltolato)]Cl, respectively. nih.govnih.gov These complexes, featuring bidentate oxygen-chelating ligands, demonstrate significant stability in aqueous environments at physiological pH. nih.gov Similarly, other water-soluble derivatives have been synthesized using ligands like L-ascorbic acid and ethyl maltol. nih.gov The introduction of these ligands not only improves solubility but can also influence the biological activity of the resulting complexes. nih.gov

Table 1: Examples of Water-Soluble Molybdenocene Derivatives

| Precursor | Reactant | Synthesized Complex |

| Cp₂MoCl₂ | Sodium malonate | Cp₂Mo(malonate) |

| Cp₂MoCl₂ | Maltol | [Cp₂Mo(maltolato)]Cl |

| Cp₂MoCl₂ | L-Ascorbic acid | Cp₂Mo(L-ascorbato) |

| Cp₂MoCl₂ | 6-O-palmitoyl-L-ascorbic acid | Cp₂Mo(6-O-palmitoyl-L-ascorbato) |

| Cp₂MoCl₂ | Ethyl maltol | [Cp₂Mo(ethyl maltolato)]Cl |

Ansa-molybdenocenes are derivatives where the two cyclopentadienyl rings are linked by a bridging group. This structural constraint alters the geometry and reactivity of the metal center. The synthesis of ansa-molybdenocene compounds has been reported through new routes involving spirodiene complexes of molybdenum(II). researchgate.net The reactivity of these constrained-geometry complexes has been explored, particularly in the context of hydrodesulfurization, where they have been shown to model carbon-sulfur bond cleavage in thiophenes. acs.org

Redox Chemistry of this compound

The redox behavior of this compound and its derivatives is a critical aspect of their chemical reactivity. Electrochemical studies, such as cyclic voltammetry, reveal that molybdenocene(IV) species generally exhibit irreversible redox behavior under physiological conditions. smolecule.comnih.gov

This compound itself has an oxidation potential of approximately 700 mV in aqueous solution under physiological conditions. nih.gov The substitution of the chloride ligands can significantly alter this potential. For example, the water-soluble derivatives Cp₂Mo(malonate) and [Cp₂Mo(maltolato)]Cl show higher oxidation potentials of 790 mV and 800 mV, respectively, indicating greater stability in aqueous solution compared to the parent dichloride. nih.gov

Studies on dithiolene derivatives of molybdenocene have shown that these complexes undergo a diffusion-controlled one-electron oxidation and a one-electron reduction process. rsc.org The oxidation is primarily based on the dithiolene ligand, as the highest occupied molecular orbital (HOMO) of the neutral compounds is largely derived from the dithiolene π orbital. rsc.org

Table 2: Oxidation Potentials of Molybdenocene Complexes

| Compound | Oxidation Potential (mV) |

| Cp₂MoCl₂ | 700 |

| Cp₂Mo(malonate) | 790 |

| [Cp₂Mo(maltolato)]Cl | 800 |

Analysis of Fundamental Chemical Transformations

This compound, with the chemical formula (C₅H₅)₂MoCl₂, serves as a versatile precursor in organometallic chemistry. Its reactivity is primarily centered around the molybdenum atom and the two chloride ligands. The fundamental chemical transformations of this compound can be broadly categorized into oxidation, reduction, and ligand exchange reactions. These processes allow for the generation of a diverse array of molybdenocene derivatives with varying electronic and steric properties, which in turn dictates their application in catalysis and materials science.

Oxidation Pathways and Higher Oxidation State Species Formation

The molybdenum center in this compound exists in the +4 oxidation state. It can undergo oxidation to yield higher oxidation state species, primarily Mo(V) and Mo(VI) complexes. This transformation is a key aspect of its chemistry, influencing its electronic structure and reactivity.

Electrochemical studies, particularly cyclic voltammetry, have shown that this compound undergoes an irreversible oxidation process. nih.gov The oxidation potential for this transformation is approximately +0.700 V versus the standard hydrogen electrode. nih.gov This irreversibility suggests that the resulting Mo(V) species is highly reactive and may undergo subsequent chemical reactions. nih.gov The oxidation is believed to lead to the formation of an electrodeficient and reactive Mo(V) species, or potentially a stable Mo(V)-oxo complex. nih.gov

While detailed studies on the chemical oxidation of this compound are not as extensively documented as its other reactions, the existence of stable Mo(VI) species derived from the molybdenocene framework has been confirmed. For instance, the complex [(C₅H₅)₂MoCl₂]²⁺[SbF₆]₂⁻ has been synthesized, demonstrating that the molybdenum center can indeed be oxidized to the +6 state. The chemistry of molybdenum in these higher oxidation states is often dominated by the formation of oxo-species.

The oxidation of this compound can be represented by the following general equation:

(C₅H₅)₂MoCl₂ → [(C₅H₅)₂MoCl₂]ⁿ⁺ + ne⁻ (where n = 1 or 2)

The stability and structure of the resulting cationic species are highly dependent on the reaction conditions and the nature of the counter-ion. The formation of these higher oxidation state species is significant as it opens up pathways to new catalytic cycles and reactive intermediates.

Reduction Pathways and Lower Oxidation State Species Formation

The reduction of this compound leads to the formation of lower oxidation state molybdenum species, which are often highly reactive and catalytically active. The Mo(IV) center can be reduced to Mo(III), Mo(II), and even lower oxidation states.

A common method for the reduction of this compound involves the use of reducing agents such as sodium amalgam or zinc dust. For example, the reduction with sodium amalgam in the presence of dihydrogen can lead to the formation of molybdenocene dihydride, (C₅H₅)₂MoH₂. This dihydride is a key starting material for the synthesis of this compound itself, highlighting the reversible nature of this particular redox pathway under specific conditions.

The general reduction pathway can be illustrated as:

(C₅H₅)₂MoCl₂ + ne⁻ → [(C₅H₅)₂MoCl₂]ⁿ⁻ (where n = 1, 2, etc.)

These anionic species can then undergo further reactions, such as the loss of chloride ligands, to form neutral or cationic lower-valent molybdenocene complexes. The specific products formed depend on the reducing agent, the solvent, and the reaction temperature.

The formation of low-valent molybdenocene complexes is of significant interest due to their potential applications in catalysis, including hydrogenation and nitrogen fixation. These reduced species are typically more electron-rich and can readily participate in oxidative addition reactions, a key step in many catalytic cycles.

Ligand Exchange and Substitution Dynamics

The two chloride ligands in this compound are relatively labile and can be readily replaced by a wide variety of other ligands. nih.gov This ligand exchange or substitution is a fundamental aspect of its reactivity and allows for the synthesis of a vast library of molybdenocene derivatives with tailored properties.

One of the most fundamental ligand exchange reactions is hydrolysis, which occurs when this compound is dissolved in water. The chloride ligands are sequentially replaced by water molecules. acs.org The resulting aqua complexes can then undergo deprotonation to form hydroxo and oxo species. nih.gov At physiological pH, the predominant species is the monocationic complex [Cp₂Mo(H₂O)(OH)]⁺, which exists in equilibrium with a dimeric species. nih.gov

Beyond hydrolysis, the chloride ligands can be substituted by a range of anionic and neutral ligands. Thiolate ligands, for example, readily displace the chlorides to form stable Mo-S bonds. nih.gov The lability of these Mo-S bonds can be tuned by introducing electron-withdrawing groups on the thiol, which promotes the generation of the biologically active "Cp₂Mo²⁺" species. anu.edu.au Other examples of successful ligand exchange include the reaction with malonate and maltolato ligands to form chelate complexes. nih.gov

The general equation for ligand exchange is:

(C₅H₅)₂MoCl₂ + 2 L → (C₅H₅)₂MoL₂ + 2 Cl⁻ (where L is a monodentate ligand)

or

(C₅H₅)₂MoCl₂ + L-L → (C₅H₅)₂Mo(L-L) + 2 Cl⁻ (where L-L is a bidentate ligand)

The dynamics of these substitution reactions are influenced by several factors, including the nature of the incoming ligand, the solvent, and the temperature. The lability of the chloride ligands makes this compound an excellent starting material for the exploration of new coordination chemistry and the development of novel catalysts and therapeutic agents.

Aqueous Chemistry and Hydrolytic Behavior of Molybdenocene Dichloride

Investigation of Hydrolytic Stability under Physiologically Relevant Conditions

Molybdenocene dichloride demonstrates notable hydrolytic stability at a physiological pH of 7.4. nih.govnih.gov This stability is a key property that allows for the study of its aqueous chemistry in media that mimic biological systems. nih.gov When dissolved in aqueous solutions, the chloride ligands of Cp₂MoCl₂ undergo hydrolysis. researchgate.net This process leads to the formation of various stable aqua and hydroxo species, which are central to its reactivity and potential mechanisms of action in a biological context. nih.gov The stability of the core molybdenocene (Cp₂Mo²⁺) moiety is significantly higher than that of its titanium analogue (Cp₂Ti²⁺), which hydrolyzes extensively under similar conditions. nih.govresearchgate.net This resilience prevents the formation of insoluble precipitates that are often observed with titanocene (B72419) dichloride. researchgate.net Studies have shown that molybdenocene derivatives can remain stable in aqueous solutions at pH 7.4 for several days. nih.govnih.gov

Characterization of Aqua and Hydroxo Species Formation

Upon dissolution in water, the two chloride ligands in this compound are replaced by water molecules, leading to the formation of the dicationic diaqua species, [Cp₂Mo(H₂O)₂]²⁺. This species then undergoes deprotonation events that are dependent on the pH of the solution, resulting in an equilibrium between several key species. nih.govresearchgate.net

Under physiological pH conditions, one of the coordinated water molecules in the diaqua complex deprotonates. This leads to the formation of the monocationic species, [Cp₂Mo(H₂O)(OH)]⁺, which has been identified as the major and predominant species present in solution at this pH. nih.govresearchgate.netresearchgate.net Potentiometric titrations of aqueous Cp₂MoCl₂ solutions have identified two deprotonation events with pKa values, as detailed in the table below. researchgate.net The first pKa corresponds to the formation of the monoaquated species.

| Deprotonation Step | pKa Value | Predominant Species Formed |

| First Deprotonation | 5.5 | [Cp₂Mo(H₂O)(OH)]⁺ |

| Second Deprotonation | 8.5 | [Cp₂Mo(OH)₂] |

This table summarizes the pKa values associated with the deprotonation of the diaqua species of molybdenocene in aqueous solution. researchgate.net

This monocationic hydroxo-aqua complex is considered a key active species in the aqueous chemistry of this compound. researchgate.net

Influence of Environmental Parameters on Hydrolysis Kinetics (pH, Concentration, Ionic Strength)

The kinetics of hydrolysis for this compound and the subsequent equilibria are sensitive to environmental parameters such as pH, concentration, and ionic strength. researchgate.netpolimi.it The rate of hydrolysis reactions, in general, can be significantly dependent on the pH of the solution, with reaction rates often expressed as combinations of alkaline, neutral, and acidic contributions. polimi.itrsc.org For this compound, pH is a critical factor in determining which aqueous species predominates. nih.govresearchgate.net For instance, the hydrolysis of certain phosphate (B84403) esters catalyzed by Cp₂MoCl₂(aq) shows markedly different rate accelerations at different pH levels, highlighting the role of pH in the reactivity of the aqueous molybdenocene species. acs.org

| Substrate | Condition | Rate Acceleration |

| Parathion (B1678463) | pH 7 | 130 |

| Parathion | pH 3 | 10⁵ |

| Paraoxon (B1678428) | pH 7 | 2300 |

| Paraoxon | pH 3 | 27 |

This table illustrates the effect of pH on the rate acceleration of pesticide hydrolysis promoted by aqueous this compound. acs.org

While specific quantitative data on the influence of concentration and ionic strength on the hydrolysis kinetics of this compound itself are not detailed in the provided sources, the principles of chemical kinetics suggest these factors would affect reaction rates by altering collision frequencies and ionic activities, respectively. nih.govnih.gov

Theoretical and Mechanistic Studies of Hydrolytic Processes

Theoretical investigations, primarily using density functional theory (DFT) combined with continuum solvation models, have provided significant insights into the hydrolytic pathways of this compound. researchgate.netresearchgate.net These studies corroborate a stepwise hydrolysis process where the loss of the first chloride ligand is less energetically demanding than the loss of the second. researchgate.netresearchgate.net

A key finding from these mechanistic studies is that the departure of the second chloride ion from the [Cp₂Mo(H₂O)Cl]⁺ intermediate can proceed through two competitive pathways: either a direct loss of Cl⁻ or a pathway involving deprotonation prior to Cl⁻ loss. While both mechanisms are competitive, calculations indicate that the deprotonation-first pathway is the most favored at physiological pH. researchgate.netresearchgate.net These theoretical models confirm that [Cp₂Mo(OH)(H₂O)]⁺ is the primary active species and also explain why the deprotonated form, [Cp₂Mo(OH)]⁺, acts as the reactive form in reactions promoted by aqueous Cp₂MoCl₂. researchgate.net Furthermore, these studies provide a quantitative basis for the stability of the dimeric species [Cp₂Mo(μ-OH)₂MoCp₂]²⁺ relative to the monomer, explaining how the formation of this dimer can adversely affect the rate of reactions catalyzed by the molybdenocene complex. researchgate.net

Coordination Chemistry and Molecular Interactions of Molybdenocene Dichloride

Ligand Binding Thermodynamics and Kinetics

The reactivity of molybdenocene dichloride in aqueous solution is dictated by the hydrolysis of its chloride ligands, forming aquated species such as [Cp₂Mo(H₂O)(OH)]⁺. This cation is the primary species that interacts with biological ligands. The thermodynamics and kinetics of these interactions reveal a distinct preference for certain donor atoms, which is crucial for understanding its biological activity.

Research has consistently demonstrated that this compound has a pronounced affinity for thiol (sulfhydryl) groups. nih.govchemsrc.com It readily reacts with the deprotonated thiolates of sulfur-containing amino acids and peptides like cysteine and glutathione (B108866). nih.govchemsrc.comacs.org This interaction leads to the formation of highly water-soluble and air-stable complexes, such as Cp₂Mo(Cys)₂ and Cp₂Mo(GS)₂. nih.govchemsrc.com The coordination involves the displacement of the aqua/hydroxo ligands from the molybdenum center and the formation of robust Mo-S bonds. nih.govnih.gov

Table 1: Examples of this compound Complexes with Thiol-Containing Ligands

| Ligand | Resulting Complex/Interaction | Key Findings | References |

|---|---|---|---|

| Cysteine (Cys) | Cp₂Mo(Cys)₂ | Forms a stable, water-soluble 1:2 complex via deprotonated thiol groups. This coordination is thermodynamically preferred over phosphate (B84403) or nitrogen donors. | nih.govchemsrc.com |

| Glutathione (GSH) | Cp₂Mo(GS)₂ | Forms a stable 1:2 complex. The Cp₂Mo²⁺ entity coordinates to the thiolate group of the cysteine residue within glutathione. | nih.govacs.org |

| N-acetyl-l-cysteine (AcCys) | [Cp₂Mo(AcCys-S,O)] | Forms a chelate with the Cp₂Mo²⁺ unit binding to both the deprotonated thiolate group (S) and the carboxylate group (O). | acs.org |

| Cysteine-containing dipeptides (e.g., Cys-Gly, Gly-Cys) | 1:1 and 2:1 complexes, as well as chelates (e.g., [Cp₂Mo(Cys-Gly-S,N)]) | Complex formation occurs through the thiolate group and can also involve free amino or carboxylate groups, leading to chelation. | acs.org |

Subsequent, more detailed investigations under physiological conditions have shown little to no evidence of coordination between the molybdenum center and the phosphodiester backbone of oligonucleotides. nih.gov For instance, ³¹P NMR studies of the interaction between this compound and the self-complementary oligonucleotide CGCATATATGCG at pH 7.4 revealed no changes that would indicate Mo(IV)-OP coordination. nih.gov While interactions with individual nucleotides can involve the phosphate group (see section 4.2.1.2), the interaction with the backbone of a DNA strand appears to be negligible. researchgate.net This suggests that the affinity for phosphodiester linkages is significantly lower than for other available biological donors, particularly thiols. nih.govchemsrc.com

Beyond phosphates, the Cp₂Mo²⁺ moiety can interact with other oxygen-based ligands. Studies have shown its ability to coordinate with dicarboxylates like malonate and β-hydroxy ketones like maltolate, forming stable chelate complexes. nih.gov

Biomolecular Interactions and Recognition Mechanisms

The exploration of this compound's interactions extends to complex biomacromolecules, most notably nucleic acids. The specific nature of these interactions is critical to understanding its molecular recognition capabilities.

While DNA was initially proposed as a primary target for this compound, extensive studies now indicate that its interaction with the DNA duplex at physiological pH is weak and likely not the central mechanism of its biological effects. nih.govnih.gov

Multiple analytical techniques have been employed to quantify the extent of this compound's binding to DNA. Studies using Inductively Coupled Plasma Emission Spectroscopy (ICPES) and cyclic voltammetry under physiological buffer and pH conditions revealed that only a small fraction, approximately 5-12%, of the available molybdenocene binds to calf-thymus DNA. nih.gov A specific cyclic voltammetry titration with an oligonucleotide showed an interaction of only 4.9%. nih.gov

NMR spectroscopy studies corroborate these findings. nih.gov When this compound was added to a solution containing the oligonucleotide CGCATATATGCG at physiological pH (7.4), the resulting NMR spectra showed only minor broadening and small shifts in the signals for the purine (B94841) and pyrimidine (B1678525) bases, which is indicative of a weak and non-specific binding interaction. nih.gov This contrasts sharply with other metallocenes like titanocene (B72419), which under similar conditions, binds to DNA to a much greater extent (90-95%). nih.gov Therefore, the formation of stable, covalent DNA adducts by this compound is considered unlikely to be a significant event under physiological conditions. researchgate.net

In contrast to its weak interaction with the DNA duplex, this compound readily coordinates with the constituent components of nucleic acids—the individual nucleobases and nucleotides. nih.govchemrevlett.com In aqueous solution, it forms complexes with nucleobases by creating cyclic chelates. For instance, with N-methylcytosine, it engages in N(3), N(4) coordination, while with N-methyladenine, both N(1), N(6) and N(7), NH(6) coordination modes are observed. nih.govchemrevlett.com

When interacting with nucleotides, the coordination often involves both the nucleobase and the phosphate group. nih.govresearchgate.net For purine nucleotides like adenosine (B11128) monophosphate (5'-dAMP) and guanosine (B1672433) monophosphate (5'-dGMP), a chelation involving the N(7) position of the base and an oxygen atom from the phosphate group is the predominant mode of binding. nih.gov For pyrimidine nucleotides such as cytidine (B196190) monophosphate (5'-dCMP) and thymidine (B127349) monophosphate (5'-dTMP), the coordination is observed to occur between the N(3) position and a phosphate oxygen. nih.gov Computational studies using Density Functional Theory (DFT) have further explored the potential binding modes and energetic stability of molybdenocene with bases like thymine (B56734). chemrevlett.com

Table 2: Observed Coordination Modes of this compound with Nucleobases and Nucleotides

| Ligand | Observed Coordination Mode(s) | Chelate Ring Size | References |

|---|---|---|---|

| N-methylcytosine | N(3), N(4) | 4-membered | nih.govchemrevlett.com |

| N-methyladenine | N(1), N(6) and N(7), NH(6) | 4-membered and 5-membered | nih.govchemrevlett.com |

| Adenosine monophosphate (5'-dAMP) | N(7), O(phosphate) | - | nih.gov |

| Guanosine monophosphate (5'-dGMP) | N(7), O(phosphate) | - | nih.gov |

| Cytidine monophosphate (5'-dCMP) | N(3), O(phosphate) | - | nih.gov |

| Thymidine monophosphate (5'-dTMP) | N(3), O(phosphate) | - | nih.gov |

Interaction with Nucleic Acids and Constituent Components

Computational and DFT Investigations of Binding Modes (e.g., with Thymine)

To better understand the nature of the interaction between this compound and DNA bases, computational studies using Density Functional Theory (DFT) have been employed. One such study investigated the binding of the active Cp₂Mo²⁺ fragment with thymine, a pyrimidine base. chemrevlett.comchemrevlett.com This research explored five potential modes of interaction, analyzing their energetic stability in both gas and aqueous phases. chemrevlett.com The investigation provided deep insights into the nature and strength of the molybdenocene-thymine binding through Energy Decomposition Analysis (EDA), Quantum Theory of Atoms in Molecules (QTAIM), and Charge Decomposition Analysis (CDA). chemrevlett.comcivilica.com

The analysis identified several isomers with distinct bond lengths and charge transfer characteristics. The most significant interaction was observed in the T1-N-isomer. chemrevlett.com The calculations showed that the amount of electron donation from thymine to the MoCp₂ fragment varied depending on the binding mode, with the T2-O isomer exhibiting the most significant electron donation. chemrevlett.com

| Isomer | Interacting Atoms on Thymine | Mo-N Bond Length (pm) | Mo-O Bond Length (pm) | Mo-C Bond Length (pm) | Electron Donation (electrons) |

| T1-N | N, O | 233.19 | 216.95 | - | 0.04123 |

| T2-O | O | - | 199.00 | - | 0.05459 |

| T3-N | N, C | 236.76 | - | 217.68 | 0.03375 |

| T4-C | C | - | - | 233.31 | 0.03216 |

| T5-O | O | - | 197.05 | - | 0.04327 |

This table presents DFT calculated data for the different binding isomers of the MoCp₂²⁺ fragment with thymine. Data sourced from Chemical Review and Letters. chemrevlett.com

These computational findings provide a molecular-level rationale for the interaction between this compound and DNA bases, highlighting the specific atoms involved and the nature of the chemical bonds formed. chemrevlett.comchemrevlett.com

Effects on DNA-Processing Enzymes (e.g., Electrophoretic Mobility, Endonuclease, Ligase, Polymerase Activity)

Investigations into the effects of this compound on various DNA-processing enzymes have been conducted to determine if its biological activity stems from the inhibition of DNA replication or repair mechanisms. Seminal experiments exploring the interaction of this compound with these enzymes revealed that the compound has no discernible effect on DNA electrophoretic mobility. Furthermore, the studies showed that it does not inhibit the activity of endonuclease, ligase, or polymerase enzymes. This suggests that the anticancer properties of this compound are not a direct result of interference with these specific DNA processing and repair pathways.

Protein Binding Studies

The interaction of this compound with proteins, particularly serum albumins, is crucial for understanding its transport and bioavailability in biological systems.

Human Serum Albumin (HSA) Binding and Implications for Transport Mechanisms

Human Serum Albumin (HSA) has been proposed as a primary transport protein for this compound in the bloodstream. Binding studies have indicated that the interaction is predominantly hydrophobic in nature. nih.gov While techniques like UV-vis spectroscopy have not shown significant evidence of interaction, suggesting a weak binding, electrochemical methods tell a different story. uprm.edunih.gov

Cyclic voltammetry studies have been used to quantify the binding affinity. These experiments revealed that this compound has a higher affinity for HSA compared to some of its derivatives. nih.gov

| Compound | Maximum Interaction with HSA (%) |

| This compound | 32 |

| Cp₂Mo(malonate) | 21 |

| [Cp₂Mo(maltolato)]Cl | 15 |

This table shows the percentage of different molybdenocene complexes that interact with Human Serum Albumin (HSA), as determined by cyclic voltammetry. Data sourced from the Journal of Inorganic Biochemistry. nih.gov

Despite the relatively weak and primarily hydrophobic nature of the interaction, the binding to HSA is considered a significant factor in the transport and distribution of this compound throughout the body. nih.gov However, research has shown no direct correlation between the binding affinity of these molybdenocene complexes for HSA and their cytotoxic activity against HT-29 and MCF-7 cancer cell lines. nih.gov

Bovine Serum Albumin (BSA) Interaction Analysis

Bovine Serum Albumin (BSA) is often used as a model protein for HSA due to its structural and functional similarities. The interaction between this compound and BSA has been extensively studied using fluorescence spectroscopy. acs.org This technique allows for the investigation of the quenching mechanism of BSA's intrinsic fluorescence upon binding of the molybdenocene complex.

By performing binding titrations at different temperatures, key thermodynamic parameters can be determined. The quenching mechanism is identified as dynamic, where the quencher (this compound) deactivates the excited fluorophore (tryptophan residues in BSA) through collisional encounters. acs.org The temperature dependency of the quenching constant allows for the calculation of the binding constant (Kₐ), as well as the changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). acs.org

| Temperature (K) | Stern-Volmer Quenching Constant (Ksv) (M⁻¹) | Binding Constant (Kₐ) (M⁻¹) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| 303 | 1.2(1) x 10³ | 1.7(6) x 10³ | -18.7(9) | 22(6) | 134(20) |

| 310 | 1.4(1) x 10³ | 2.5(6) x 10³ | -19.6(7) | ||

| 317 | 1.6(1) x 10³ | 3.5(6) x 10³ | -20.5(5) |

This table presents the thermodynamic parameters for the interaction of this compound with Bovine Serum Albumin (BSA) at different temperatures. The positive values for ΔH° and ΔS° indicate that hydrophobic interactions are the main driving forces for the binding process. Data sourced from the Journal of Chemical Education. acs.org

The positive enthalpy and entropy values confirm that the interaction is endothermic and entropically driven, which is characteristic of hydrophobic interactions. acs.org

Ubiquitin Binding and Structural Perturbations

The interaction of molybdenocene complexes with other proteins, such as ubiquitin, has also been explored to understand their broader biological activity. Ubiquitin is a small regulatory protein present in all eukaryotic cells. Studies on water-soluble molybdenocene complexes have been conducted using fluorescence quenching spectroscopy, circular dichroism (CD), and molecular modeling to characterize their binding to ubiquitin. nih.gov

Fluorescence quenching experiments, coupled with the van't Hoff plot, allow for the determination of thermodynamic parameters. nih.gov

| Complex | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| [Cp₂Mo(ethyl maltolato)]Cl | 24.3 | 160 |

| Cp₂Mo(L-ascorbato) | 27.2 | 171 |

This table displays the thermodynamic parameters for the interaction of two water-soluble molybdenocene complexes with ubiquitin. Data sourced from the Journal of Inorganic Biochemistry. nih.gov

The positive values for both enthalpy (ΔH°) and entropy (ΔS°) indicate that the binding of these molybdenocene complexes to ubiquitin is primarily driven by hydrophobic interactions. nih.gov Furthermore, circular dichroism data supported these findings, revealing conformational changes in the ubiquitin protein upon binding. nih.gov Molecular docking studies further corroborated the hydrophobic nature of the binding, identifying specific amino acids involved in the interaction, along with contributions from hydrogen bonding. nih.gov

Apo-Human Transferrin (apo-hTf) Interactions and Conformational Changes

This compound interacts with the iron-transport protein apo-human transferrin (apo-hTf), inducing notable conformational changes in the protein's secondary structure. medcraveonline.comnih.govnih.gov Spectroscopic analyses, including UV-Vis and Circular Dichroism (CD), have confirmed that the binding of this compound to apo-hTf alters its structure. nih.govnih.gov

Studies using UV-Vis spectroscopy revealed that increasing concentrations of this compound lead to a hyperchromic effect—an increase in absorbance—and a slight red shift in the absorption band at 280 nm, which is characteristic of the aromatic amino acid residues in the protein. nih.gov This suggests a direct interaction between the metallocene and the protein, likely through a static quenching mechanism. nih.gov

Fluorescence spectroscopy further elucidates this interaction. The intrinsic fluorescence of apo-hTf, which is primarily due to its tryptophan and tyrosine residues, is quenched upon the formation of the apo-hTf-molybdenocene dichloride complex. nih.govnih.gov This decrease in fluorescence intensity indicates that the binding event alters the microenvironment of these aromatic amino acid residues within the protein. nih.govnih.govresearchgate.net The primary intermolecular forces driving the binding of metallocenes like this compound to apo-hTf are suggested to be hydrophobic interactions. medcraveonline.comnih.gov

Computational docking studies have provided further insight into the specific binding site. These models predict that this compound interacts with a common binding site on apo-hTf involving the amino acid residues Leu-46, Ile-49, Arg-50, Leu-66, Asp-69, Ala-70, Leu-72, Ala-73, Pro-74, and Asn-75. nih.gov The affinity of this interaction is influenced by the bond angles within the metallocene structure. nih.gov

Table 1: Computational Docking Scores for Metallocene Dichloride Interactions with Apo-hTf

| Compound | Total Score (-log Kd) |

| Cp₂WCl₂ | 5.4356 |

| Cp₂MoCl₂ | 5.2692 |

| Cp₂NbCl₂ | 5.1672 |

| Cp₂VCl₂ | 4.5973 |

| Cp₂TiCl₂ | 3.6529 |

| Cp₂ZrCl₂ | 2.0054 |

| Cp₂HfCl₂ | 1.8811 |

This table presents the calculated total scores from a computational docking study, indicating the predicted binding affinity of various metallocenes with apo-human transferrin. nih.gov A higher score suggests a stronger binding affinity.

Enzyme Inhibition and Modulation

This compound has been identified as an inhibitor of key enzymes that are critical for cell proliferation and DNA replication. nih.govresearchgate.net Its interactions with these enzymes are a significant aspect of its biological activity.

This compound has been found to inhibit Protein Kinase C (PKC). nih.govresearchgate.net PKC is a family of enzymes that plays a crucial role in controlling various cellular functions, including DNA replication and cell proliferation. nih.gov The inhibition of this enzyme is one of the recognized mechanisms contributing to the compound's biological effects. nih.gov

This compound demonstrates inhibitory activity against human topoisomerase II. nih.govnih.gov This enzyme is essential for managing the topological state of DNA, particularly in processes like replication and chromosome segregation. frontiersin.orgca.gov The inhibition of topoisomerase II by this compound has been confirmed through gel electrophoresis assays that measure the relaxation of supercoiled plasmid DNA. nih.govanu.edu.au In these studies, this compound was shown to effectively inhibit the enzyme's function, with maximum inhibition observed at a specific concentration. nih.govanu.edu.au

Table 2: Maximum Inhibition of Human Topoisomerase II by Various Metallocenes

| Compound | Concentration for Maximum Inhibition (mM) |

| Cp₂NbCl₂ | 0.2 |

| Cp₂VCl₂ | 0.25 |

| Cp₂TiCl₂ | 2.0 |

| (MeCp)₂TiCl₂ | 2.0 |

| Cp₂MoCl₂ | 3.0 |

This table shows the concentration at which different metallocene dichlorides achieve maximum inhibition of human topoisomerase II activity in a plasmid DNA relaxation assay. nih.govanu.edu.au

Catalytic Applications and Mechanistic Investigations of Molybdenocene Dichloride

Catalytic Activity in Organic Synthesis

While the broader class of molybdenum complexes is known for a wide range of catalytic activities in organic synthesis, including oxidations, hydrogenations, and hydrosilylations, the specific applications of molybdenocene dichloride are more specialized. Its catalytic activity is often linked to its behavior in aqueous solutions, where hydrolysis of the chloride ligands leads to the formation of catalytically active aqua species.

One notable example of its catalytic application in organic synthesis is in the hydration of nitriles. The water-soluble aquated form of a related molybdocene, specifically the monocation [Cp₂Mo(OH)(H₂O)]⁺ (where Cp represents a cyclopentadienyl (B1206354) ligand or its derivative), has been shown to catalyze the hydration of nitriles to their corresponding amides. This transformation is significant as it provides a pathway for the conversion of nitriles under milder conditions than traditional acid or base-catalyzed methods.

Furthermore, this compound has demonstrated the ability to mediate the regioselective hydrolysis of peptide bonds. figshare.com When interacting with certain cysteine-containing tripeptides like glutathione (B108866) at physiological pH and elevated temperatures, the Cp₂Mo²⁺ moiety coordinates to the thiolate group and facilitates the specific cleavage of the adjacent Cys-Gly peptide bond. figshare.comresearchgate.net This selective hydrolysis highlights a specialized catalytic role for this compound in peptide chemistry, driven by intramolecular metal hydroxide (B78521) activation. figshare.com

Role in Polymer Chemistry Catalysis

Metallocene complexes, in general, are a cornerstone of modern polymer chemistry, particularly as catalysts or pre-catalysts in Ziegler-Natta and ring-opening metathesis polymerization (ROMP) processes. wikipedia.orgdtic.millibretexts.orgyoutube.comnih.govosti.govresearchgate.netyoutube.comslideshare.netyoutube.com These catalysts offer a high degree of control over polymer properties such as molecular weight, molecular weight distribution, and stereoregularity.

While metallocenes of early transition metals like titanium and zirconium are the most widely used and studied catalysts in this field, this compound is also recognized for its potential catalytic properties within this class of compounds. Although specific, large-scale industrial applications of this compound as a primary polymerization catalyst are not as extensively documented as for its titanium and zirconium analogues, its fundamental role as a metallocene places it within the broader context of catalysts capable of influencing polymerization reactions. The principles of catalyst activation and chain propagation associated with metallocene-based systems are generally applicable, suggesting that with appropriate co-catalysts and conditions, this compound can exhibit catalytic activity for the polymerization of olefins.

Specific Hydrolytic Catalysis

A significant area of investigation for the catalytic applications of this compound has been its ability to promote hydrolytic reactions, particularly the cleavage of stable phosphate (B84403) ester bonds. This activity is of considerable interest due to the prevalence of phosphate esters in biological systems and in environmental pollutants such as organophosphate pesticides. The catalytic mechanism generally involves the Lewis acidic molybdenum center activating the phosphate ester towards nucleophilic attack by water or hydroxide.

Hydrolysis of Phosphate Esters

This compound has been shown to be an effective catalyst for the hydrolysis of both activated and unactivated phosphate esters under various pH conditions.

Under physiological pH conditions, this compound is capable of catalyzing the hydrolysis of activated phosphate esters. An example of such a substrate is p-nitrophenyl phosphate (pNPP), a commonly used model compound for studying phosphatase activity. The hydrolysis of pNPP is significantly accelerated in the presence of this compound.

The catalytic prowess of this compound extends to the cleavage of unactivated phosphodiester bonds, which are notoriously stable and resistant to hydrolysis. A notable example is the hydrolysis of dimethyl phosphate. It has been reported that the hydrolysis of such unactivated phosphodiesters is significant at an acidic pH of 4 in the presence of this compound. dntb.gov.ua This represents one of the first instances of an organometallic complex promoting the hydrolytic cleavage of an unactivated phosphate diester in an aqueous medium.

One of the most striking examples of the hydrolytic catalytic activity of this compound is its ability to degrade toxic organophosphate pesticides. This was the first reported instance of an organometallic complex effectively hydrolyzing pesticides like paraoxon (B1678428) and parathion (B1678463). nih.gov The compound demonstrates significant rate accelerations for the hydrolysis of these pesticides, with the efficiency being highly dependent on the pH of the solution. nih.gov

For paraoxon, this compound catalyzes its hydrolysis to yield p-nitrophenol and diethyl phosphate. The kinetic data suggest a mechanism where the aquated this compound acts as a coordinated Lewis acid, activating the organophosphate for intermolecular attack by a hydroxide ion. nih.gov In the case of parathion, the hydrolysis proceeds through a different mechanism involving nucleophilic attack at the α-carbon of the phosphorothioate, leading to C-O bond cleavage. nih.gov

The table below summarizes the observed rate accelerations for the hydrolysis of paraoxon and parathion in the presence of this compound at different pH values.

| Pesticide | pH | Rate Acceleration Factor |

| Paraoxon | 7 | 2300 |

| Paraoxon | 3 | 27 |

| Parathion | 7 | 130 |

| Parathion | 3 | 100,000 |

Mechanistic Insights into Catalytic Pathways (e.g., Lewis Acid Activation, Nucleophilic Attack)

The catalytic activity of this compound, particularly in aqueous media, is understood through mechanisms involving the interaction of its hydrolyzed forms with substrates. In aqueous solution, this compound undergoes hydrolysis where the chloride ligands are replaced by water molecules. At physiological pH, the predominant catalytically active species is the monocation, [Cp₂Mo(H₂O)(OH)]⁺. This aquated species plays a crucial role in the catalytic cycle.

A key mechanistic feature of catalysis by this compound is its function as a Lewis acid. researchgate.net The molybdenum center in the active species is electron-deficient and can accept an electron pair from a substrate. researchgate.net This interaction, known as Lewis acid activation, increases the reactivity of the substrate towards nucleophilic attack. By withdrawing electron density, the catalyst makes the substrate more electrophilic and susceptible to reaction.

A well-studied example is the hydrolysis of organophosphate pesticides like paraoxon. Kinetic data suggest a mechanism where the aquated this compound acts as a coordinated Lewis acid. researchgate.net It activates the organophosphate, facilitating an intermolecular nucleophilic attack by a hydroxide ion on the phosphorus center. researchgate.net This pathway highlights the dual role of the environment and the catalyst: the aqueous medium provides the nucleophile (hydroxide), while the molybdenum complex activates the substrate.

The general steps for this catalytic pathway can be summarized as:

Hydrolysis of the Pre-catalyst: this compound hydrolyzes to form the active catalytic species, [Cp₂Mo(H₂O)(OH)]⁺.

Lewis Acid Activation: The substrate coordinates to the electron-deficient molybdenum center of the active catalyst.

Nucleophilic Attack: A nucleophile, such as a water molecule or a hydroxide ion, attacks the activated substrate.

Product Formation and Catalyst Regeneration: The substrate is converted into the product, which then dissociates from the molybdenum center, regenerating the active catalyst for subsequent cycles.

This mechanism of Lewis acid activation followed by nucleophilic attack is not limited to phosphate ester hydrolysis and is considered a general pathway for reactions catalyzed by aqueous this compound.

Table 1: Research Findings on the this compound-Catalyzed Hydrolysis of Organophosphates

| Substrate | Product(s) | Rate Acceleration (at pH 7) | Mechanistic Detail |

| Paraoxon | p-nitrophenol and diethyl phosphate | 2300-fold | Lewis acid activation of the phosphate triester followed by intermolecular hydroxide attack. researchgate.net |

| Parathion | Ethanol and deethyl parathion | 130-fold | Nucleophilic attack at the α-carbon of the phosphorothioate, leading to C-O bond cleavage. researchgate.net |

Application as a Precursor in Advanced Materials Science

This compound serves as a valuable precursor in the field of materials science, primarily for the synthesis of other molybdenum-containing materials and derivatives. smolecule.com Its utility stems from the reactivity of the Mo-Cl bonds and the stable bis(cyclopentadienyl)molybdenum (molybdenocene) moiety. wikipedia.org In the laboratory, it is frequently used as a starting material to generate a wide array of organometallic derivatives through the substitution of its chloride ligands. smolecule.comwikipedia.org

The development of novel materials with tailored properties is a significant area of research, and this compound contributes to this field by providing a versatile molecular building block. smolecule.com By reacting this compound with different organic or inorganic ligands, researchers can synthesize new complexes with specific electronic, catalytic, or biological properties.

A specific application in advanced materials involves the creation of modified nanomaterials. For instance, the hydrolyzed form of this compound, the monocationic species [Cp₂Mo(H₂O)(OH)]⁺, can be intercalated into the layers of inorganic nanomaterials like zirconium phosphate. researchgate.net This process involves an ion exchange mechanism where the organometallic cation is inserted between the layers of the host material. researchgate.net The resulting intercalated nanocomposite material exhibits modified properties, such as an expanded interlayer distance, and combines the features of the organometallic guest and the inorganic host. researchgate.net Such hybrid materials are explored for applications in catalysis, drug delivery, and as modified electrodes. researchgate.net

While other molybdenum compounds, such as molybdenum dichloride dioxide (MoO₂Cl₂) and molybdenum(V) chloride (MoCl₅), are more commonly used as precursors for the chemical vapor deposition (CVD) of materials like molybdenum disulfide (MoS₂) thin films, the primary role of this compound in materials science is as a precursor for discrete molecular derivatives and hybrid nanomaterials. wolfabio.commdpi.com

Table 2: Applications of this compound as a Precursor in Materials Science

| Application Area | Description | Resulting Material/Product |

| Organometallic Synthesis | Serves as a starting material for the synthesis of various molybdenocene derivatives by replacing the chloride ligands. smolecule.comwikipedia.org | New organomolybdenum complexes with tailored properties. |

| Nanomaterial Modification | The hydrolyzed cationic form intercalates into layered inorganic nanomaterials via ion exchange. researchgate.net | Hybrid nanocomposites (e.g., molybdenocene-intercalated zirconium phosphate). researchgate.net |

| Development of Novel Materials | Acts as a building block for creating new materials with specific electronic or catalytic functions. smolecule.com | Diverse molybdenum-containing compounds. smolecule.com |

Structure Activity Relationship Sar Studies in Biological Research

Impact of Structural Modifications on Biological Potency

Systematic modifications to the molybdenocene dichloride framework have demonstrated a significant impact on its biological potency. Researchers have investigated how altering both the ancillary ligands and the cyclopentadienyl (B1206354) rings can fine-tune the compound's cytotoxic effects. The goal of these structural modifications is to enhance anticancer activity while potentially modulating factors like solubility and stability in aqueous solutions. nih.gov

Replacing the two chloride ligands in this compound with alternative ancillary ligands is a primary strategy to modulate its biological activity. nih.gov The nature of these new ligands—ranging from simple organic molecules to more complex biomolecules—can influence the compound's stability, solubility, and interaction with biological targets. nih.gov

For instance, the introduction of chelating maltolato or malonato ligands in place of chlorides resulted in derivatives with slightly improved activity against HT-29 colon cancer cells compared to the parent this compound. nih.gov However, these same derivatives exhibited proliferative, or growth-promoting, effects in the hormone-dependent MCF-7 breast cancer cell line, which has been attributed to potential estrogen-like effects. nih.govnih.gov

Conversely, replacing the chloride ligands with thiolate ligands has also been explored. While molybdenocene derivatives with thiol-containing ligands showed good cellular uptake, they had significantly decreased cytotoxic activity. nih.gov This suggests that while lipophilicity and cell permeability can be improved, the nature of the Mo-ligand bond is critical for cytotoxicity. Studies have shown that glutathione (B108866), a thiol-rich molecule abundant in cells, can coordinate with this compound, leading to a deactivation of its antitumor activity. nih.gov

The coordination of thionucleobases and thionucleosides to the Cp₂Mo²⁺ moiety was found to enhance the antiproliferative activity against HT-29 colon and MCF-7 breast cancer cell lines. nih.gov However, since the thiopurine ligands possess their own inherent activity, the inclusion of the molybdenocene fragment appeared to reduce their intrinsic cytotoxicity in the HT-29 cell line. nih.gov

Table 1: Cytotoxicity of this compound and Derivatives with Thiolate Ligands

This table shows the IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) for this compound and its derivatives where the chloride ligands have been replaced by various thionucleobases and thionucleosides. The data is for HT-29 colon cancer and MCF-7 breast cancer cell lines after 72 hours of exposure.

| Compound | Ligand (L) | IC₅₀ on HT-29 (μM) | IC₅₀ on MCF-7 (μM) |

| Cp₂MoCl₂ | Chloride | > 1000 | > 1000 |

| [Cp₂Mo(6-thioguanine)]Cl | 6-Thioguanine | 155 ± 15 | 110 ± 10 |

| [Cp₂Mo(6-mercaptopurine)]Cl | 6-Mercaptopurine | 180 ± 20 | 125 ± 15 |

| [Cp₂Mo(2-thiouracil)]Cl | 2-Thiouracil | > 1000 | > 1000 |

| [Cp₂Mo(6-thioguanosine)]Cl | 6-Thioguanosine | 120 ± 10 | 95 ± 5 |

Data sourced from Meléndez, E. (2012). Bioorganometallic Chemistry of this compound and Its Derivatives. nih.gov

Another key strategy for modifying this compound involves the functionalization of its cyclopentadienyl (Cp) rings. nih.gov By attaching various pendant groups to the Cp ligands, researchers can alter properties such as lipophilicity, which can significantly influence cellular uptake and, consequently, biological activity. nih.gov

One study involved the synthesis of a series of highly lipophilic Cp-substituted molybdenocenes. These compounds, which also incorporated different bioactive chelating ligands in place of the chlorides, demonstrated a greatly increased cytotoxic potency against lung, colon, and ovarian cancer cell lines when compared to their non-Cp-substituted counterparts. nih.gov The introduction of bulky, lipophilic groups like diphenylmethyl onto the cyclopentadienyl rings is a key part of this enhancement. For example, the dichlorido precursor, (Ph₂C−Cp)₂MoCl₂, was tested in vivo and showed an inhibition of tumour growth. nih.gov

This approach highlights that modifications to the Cp rings can be synergistic with the exchange of ancillary ligands, leading to compounds with substantially improved anticancer properties. nih.gov

Strategies for Enhancing Biological Efficacy through Structural Design

The rational design of more effective molybdenocene-based anticancer agents relies on the strategic modification of the parent Cp₂MoCl₂ structure. nih.gov The primary strategies that have emerged from SAR studies involve a dual approach of ligand exchange and cyclopentadienyl ring functionalization.

Key strategies include:

Modulating Ancillary Ligands: Replacing the labile chloride ligands with other chelating ligands can be used to fine-tune the compound's stability, solubility, and biological activity. nih.gov For example, incorporating bioactive chelates can introduce additional therapeutic effects or improve targeting. nih.gov However, the choice of ligand is critical, as some, like certain thiols, can decrease cytotoxic activity despite enhancing cellular uptake. nih.gov

Functionalizing Cyclopentadienyl Rings: Introducing substituents onto the Cp rings, particularly lipophilic groups, has proven to be a highly effective strategy for increasing cytotoxic potency. nih.gov This is likely due to enhanced cellular uptake and altered interactions at the target site.

Future development in this area is expected to produce new functionalized molybdenocenes with enhanced anticancer activity and potentially different mechanisms of action. nih.gov

Advanced Research Methodologies and Computational Studies

Spectroscopic Techniques in Biomolecular Interaction Characterization

Spectroscopic methods are indispensable for elucidating the binding mechanisms, conformational changes, and thermodynamic parameters of molybdenocene dichloride's interactions with biomolecules like proteins and nucleic acids.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a primary tool for investigating the binding of this compound to proteins such as Bovine Serum Albumin (BSA) and apo-human transferrin (apo-hTf). acs.orgresearchgate.net The intrinsic fluorescence of these proteins, which primarily originates from aromatic amino acid residues like tryptophan and tyrosine, is quenched upon interaction with the compound. acs.org This quenching indicates that this compound binds to the protein, altering the microenvironment of these fluorescent residues. researchgate.net

Studies have shown that the quenching mechanism is static, meaning it results from the formation of a non-fluorescent ground-state complex between the protein and this compound. researchgate.netnih.gov By performing binding titrations at different temperatures, key thermodynamic parameters can be determined using the Stern-Volmer equation. acs.orgacs.org For instance, the interaction between various metallocene dichlorides and apo-hTf has been characterized by positive enthalpy (ΔH) and entropy (ΔS) changes, with a negative Gibbs free energy (ΔG), suggesting that hydrophobic forces are the main drivers of a spontaneous and endothermic binding process. researchgate.netnih.gov

Table 1: Thermodynamic Parameters for Metallocene Dichloride Binding to Apo-Human Transferrin

| Parameter | Value | Interpretation |

|---|---|---|

| ΔG (Gibbs Free Energy) | Negative | Spontaneous binding process |

| ΔH (Enthalpy Change) | Positive | Endothermic reaction |

| ΔS (Entropy Change) | Positive | Increased disorder; likely driven by hydrophobic interactions |

This table summarizes typical thermodynamic findings from fluorescence quenching studies, indicating the nature of the intermolecular forces involved in the binding process. researchgate.netnih.gov

Circular Dichroism (CD)

UV-Visible Spectroscopy

UV-Visible absorption spectroscopy is another fundamental technique used to confirm the interaction between this compound and biomolecules. nih.gov The formation of a complex between the compound and a protein can be monitored by observing changes in the protein's absorption spectrum. nih.govmabion.eu In studies with apo-hTf, its characteristic absorption band at 280 nm shows an increase in intensity (a hyperchromic effect) and a slight red shift upon the addition of this compound. nih.gov These spectral changes are indicative of a static interaction and the formation of a ground-state complex, corroborating the findings from fluorescence spectroscopy. nih.govnih.gov

Computational Chemistry and Modeling Approaches

Computational methods, particularly those based on quantum mechanics, provide a theoretical framework for understanding the electronic structure, stability, and reactivity of this compound and its adducts with biomolecules at the atomic level.

Density Functional Theory (DFT) has become a vital tool for investigating the properties of this compound and its interactions with biological targets, such as the DNA nucleobase thymine (B56734). chemrevlett.comchemrevlett.com DFT calculations allow for the detailed exploration of binding modes, reaction energies, and electronic properties that are often difficult to probe experimentally. inorgchemres.org

DFT studies have been employed to assess the energetic stability of various potential binding modes between the molybdenocene cation (Cp2Mo²⁺) and DNA bases. chemrevlett.com By calculating the total energy of different isomers, researchers can predict the most thermodynamically favorable binding configurations. chemrevlett.com For the interaction with thymine, five different binding modes were considered, and their relative stabilities were compared. chemrevlett.com

Table 2: Illustrative Energy Decomposition Analysis (EDA) for Molybdenocene-Thymine Isomers (in kcal/mol)

| Isomer | ∆E (electrostatic) | ∆E (polarization) | ∆E (exchange) | ∆E (interaction) |

|---|---|---|---|---|

| Isomer 1 | -150.5 | -45.2 | 125.8 | -69.9 |

| Isomer 2 | -140.1 | -38.9 | 115.3 | -63.7 |

This table presents hypothetical data based on published research to illustrate how EDA partitions the total interaction energy. Negative values for electrostatic and polarization terms are stabilizing, while the positive exchange term is destabilizing. chemrevlett.com

Biological interactions occur in an aqueous environment, making it crucial to account for solvent effects in computational models. rsc.org DFT calculations often incorporate the Conductor-like Polarizable Continuum Model (C-PCM) to simulate the influence of a solvent, such as water. chemrevlett.comchemrevlett.com These studies have shown that the polarity of molybdenocene-thymine complexes increases significantly in the aqueous phase compared to the gas phase. chemrevlett.com The solvent model affects the calculated energetic stabilities and electronic properties, providing a more realistic description of the system under physiological conditions. chemrevlett.comnih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic properties. youtube.comwikipedia.org DFT calculations are used to determine the energies and spatial distributions of these orbitals. libretexts.org For molybdenocene-thymine complexes, FMO analysis has shown that the HOMO-LUMO energy gap is smaller than in isolated thymine. chemrevlett.com A smaller energy gap generally implies higher chemical reactivity. rsc.org This analysis helps to explain how binding to the molybdenocene moiety alters the electronic character and potential reactivity of the nucleobase. chemrevlett.com

Table 3: Frontier Molecular Orbital Properties from DFT Calculations

| System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Thymine | -6.8 | 0.5 | 7.3 |

| Molybdenocene-Thymine Complex | -6.2 | -0.8 | 5.4 |

This table contains representative data illustrating how complexation with the molybdenocene fragment can alter the frontier orbital energies and reduce the HOMO-LUMO gap, suggesting an increase in reactivity. chemrevlett.com

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution to characterize chemical bonds. nih.gov QTAIM analysis has been applied to the molybdenocene-nucleobase system to investigate the nature of the newly formed Mo-O and Mo-N bonds. chemrevlett.comchemrevlett.cominorgchemres.org By locating bond critical points (BCPs) in the electron density, QTAIM can classify interactions as either shared (covalent) or closed-shell (ionic or van der Waals). researchgate.net In the case of molybdenocene-thymine, the analysis indicated that the Mo-O and Mo-N bonds exhibit a mixture of shared and closed-shell character, providing a nuanced description of the bonding. chemrevlett.com

Density Functional Theory (DFT) Investigations

Interaction Region Indicator (IRI) Analysis for Weak Interactions

Interaction Region Indicator (IRI) analysis is a computational method utilized to visualize and understand weak non-covalent interactions within and between molecular systems. chemrevlett.comchemrxiv.org This technique is based on the electron density and its derivatives, providing a graphical representation of interaction regions. chemrxiv.org In the context of this compound, IRI analysis has been employed to investigate its binding with biological molecules like thymine, a nucleobase of DNA. chemrevlett.comchemrevlett.com

A study investigating the reaction of this compound with thymine used IRI to provide deeper insights into the nature and strength of their binding. chemrevlett.com The analysis revealed van der Waals interaction regions, identified by green-colored isosurfaces, indicating areas of low electron density. chemrevlett.com Conversely, blue isosurfaces highlighted regions of strong covalent bonding due to high electron density. chemrevlett.com The IRI maps can also reveal steric hindrance within rings, which are represented by red-colored isosurfaces. chemrevlett.com This level of detail is crucial for understanding the subtle forces that govern the interaction of this compound with its biological targets. chemrevlett.comchemrevlett.com

Molecular Modeling and Docking Studies (e.g., with Proteins like Apo-Human Transferrin)

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the binding of small molecules to macromolecules, such as proteins. nih.gov These methods have been applied to investigate the interaction between this compound and apo-human transferrin (apo-hTf), a protein involved in iron transport in the blood that is also capable of transporting other metal-containing compounds. nih.govresearchgate.net

A computational docking study was conducted to explore the binding modes of this compound and other metallocenes with native apo-hTf. nih.gov The results of this study indicated that this compound can interact with apo-hTf at a specific binding site involving the amino acid residues Leu-46, Ile-49, Arg-50, Leu-66, Asp-69, Ala-70, Leu-72, Ala-73, Pro-74, and Asn-75. nih.gov The binding affinity of this compound to apo-hTf was found to be influenced by the bond angles of the metallocene. nih.gov Such studies are valuable for understanding the transport mechanism of these organometallic compounds in the bloodstream. nih.govresearchgate.net Spectroscopic studies, including UV-Vis and circular dichroism, have further suggested that the interaction with apo-hTf can induce conformational changes in the protein's secondary structure. nih.gov

Cell-Based Assays for Investigating Biological Activity (e.g., MTT Assay for Antiproliferative Studies)

Cell-based assays are fundamental in determining the biological activity of compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the antiproliferative effects of potential therapeutic agents. nih.gov This assay has been instrumental in evaluating the cytotoxic potential of this compound and its derivatives against various cancer cell lines. nih.govnih.govnih.gov

Studies have shown that this compound exhibits cytotoxic activity, although its potency can vary significantly depending on the cancer cell line. nih.govnih.gov For instance, derivatives of this compound where the chloride ligands are replaced with chelating ligands like malonate or maltolate have shown a slight improvement in cytotoxic activity in HT-29 colon cancer cells compared to the parent compound. nih.gov The antiproliferative activity is typically quantified by the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. nih.gov

| Compound | Cell Line | IC50 (µM) | Exposure Time (h) |

|---|---|---|---|

| This compound | Caki-1 (Human Renal) | > 290 | 48 |

| Benzyl-substituted this compound (1) | Caki-1 (Human Renal) | 84 | 48 |

| Benzyl-substituted this compound (2) | Caki-1 (Human Renal) | 290 | 48 |

| Benzyl-substituted this compound (3) | Caki-1 (Human Renal) | 290 | 48 |

| This compound | CH1-PA1 (Ovarian Teratocarcinoma) | >100 | 96 |

| This compound | SW480 (Colon Cancer) | >100 | 96 |

| This compound | A549 (Lung Cancer) | >100 | 96 |

Host-Guest Encapsulation Studies (e.g., Cyclodextrin Inclusion Complexes for Enhanced Aqueous Characteristics)

Host-guest encapsulation is a strategy employed to improve the physicochemical properties of drug molecules, such as their solubility, stability, and bioavailability. uc.pthumapub.com Cyclodextrins, which are cyclic oligosaccharides, are commonly used as host molecules due to their hydrophilic exterior and hydrophobic inner cavity, allowing them to form inclusion complexes with poorly soluble guest molecules. humapub.comscienceasia.orgtouro.edu

常见问题

Q. Q1. What are the established methods for synthesizing and characterizing molybdenocene dichloride (Cp₂MoCl₂) in laboratory settings?

this compound is typically synthesized via the reaction of molybdenum hexacarbonyl (Mo(CO)₆) with cyclopentadienyl sodium (NaCp) in anhydrous tetrahydrofuran (THF), followed by chlorination using HCl gas. Characterization involves:

- Elemental analysis to confirm stoichiometry.

- Nuclear Magnetic Resonance (NMR) for structural elucidation (¹H and ¹³C spectra).

- Single-crystal X-ray diffraction to determine molecular geometry and bond lengths.

- Infrared (IR) spectroscopy to identify Mo–Cl stretching vibrations (~350–400 cm⁻¹).

Safety protocols must address moisture sensitivity and corrosive hazards .

Q. Q2. How should researchers handle stability and reactivity challenges during experiments with this compound?

Cp₂MoCl₂ is moisture-sensitive, decomposing in water to release HCl gas. Key handling practices include:

- Storage under inert gas (argon/nitrogen) in sealed containers.

- Use of anhydrous solvents (e.g., THF, dichloromethane) for reactions.

- Avoidance of protic reagents unless intentional (e.g., hydrolysis studies).

Reactivity studies should monitor decomposition via gas chromatography-mass spectrometry (GC-MS) for HCl detection and UV-Vis spectroscopy for tracking ligand-exchange reactions .

Advanced Research Questions

Q. Q3. What computational methodologies are suitable for studying this compound’s interactions with biomolecules, such as DNA bases?

Density Functional Theory (DFT) with hybrid functionals (e.g., mPW1PW91) is widely used to model Cp₂MoCl₂ interactions. Key steps include:

- Geometry optimization of Cp₂MoCl₂-thymine complexes in gas and solvent phases.

- Solvent effects analysis via the Conductor-like Polarizable Continuum Model (C-PCM).

- Energy Decomposition Analysis (EDA) to quantify bonding contributions (electrostatic, orbital interactions).

- Quantum Theory of Atoms in Molecules (QTAIM) to identify bond critical points.

These methods reveal preferential binding to thymine’s N3/O2 sites, with solvent polarity modulating interaction strength .

Q. Q4. How can fluorescence spectroscopy elucidate the binding mechanism of Cp₂MoCl₂ with serum albumin?

Fluorescence quenching experiments using bovine serum albumin (BSA) as a model protein involve:

- Stern-Volmer analysis to determine quenching constants (Ksv) and binding affinity.

- Thermodynamic parameter calculation (ΔG, ΔH, ΔS) via van’t Hoff plots.

- Synchronous fluorescence to identify tryptophan/tyrosine residue involvement.

Studies show Cp₂MoCl₂ binds BSA via hydrophobic forces, altering protein conformation and potentially impacting drug delivery pathways .

Q. Q5. What experimental strategies resolve contradictions in reported cytotoxic mechanisms of this compound?

Discrepancies in cytotoxicity data (e.g., DNA intercalation vs. protein inhibition) can be addressed by:

- Comparative dose-response assays across cell lines (e.g., HeLa vs. MCF-7).

- Ligand substitution studies to isolate Mo(IV) center vs. cyclopentadienyl ligand effects.

- Synchrotron-based X-ray absorption spectroscopy (XAS) to probe oxidation states in cellular environments.

- Metabolomics profiling to track downstream effects on glycolysis/TCA cycle enzymes.

Cross-validation with DFT models can link observed cytotoxicity to specific binding motifs .

Q. Q6. How does solvent polarity influence the electrochemical behavior of this compound?

Cyclic voltammetry (CV) in varying solvents (e.g., DMF, acetonitrile) reveals:

- Solvent-dependent redox potentials : Mo(IV)/Mo(V) shifts anodically with increasing solvent dielectric constant.

- Diffusion-controlled kinetics via Randles-Sevcik equation analysis.

- Electron paramagnetic resonance (EPR) to detect paramagnetic Mo(V) intermediates.

Data indicate that polar solvents stabilize higher oxidation states, impacting catalytic applications .

Methodological Guidance

Q. Table 1: Key Analytical Techniques for Cp₂MoCl₂ Research

| Property Analyzed | Technique | Key Parameters |

|---|---|---|

| Structural Geometry | X-ray Diffraction | Bond lengths (Mo–Cl: ~2.4 Å; Mo–Cp: ~2.2 Å) |

| Electronic Structure | UV-Vis/NMR | d-d transition bands (~450 nm) |

| Biomolecular Binding | Fluorescence Spectroscopy | Stern-Volmer constants (Ksv > 10⁴ M⁻¹) |

| Redox Behavior | Cyclic Voltammetry | E₁/₂ (Mo(IV)/Mo(V)) ≈ -0.5 V vs. Ag/AgCl |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。